Relacorilant's Mechanism of Action in Cushing's Syndrome: A Technical Guide
Relacorilant's Mechanism of Action in Cushing's Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Relacorilant (CORT125134) is a novel, orally bioavailable, selective glucocorticoid receptor modulator (SGRM) in development for the treatment of endogenous Cushing's syndrome.[1][2] This technical guide provides an in-depth overview of the mechanism of action of relacorilant, supported by preclinical and clinical data. Relacorilant acts as a competitive antagonist of the glucocorticoid receptor (GR), mitigating the signs and symptoms of hypercortisolism.[2] A key differentiator of relacorilant is its high selectivity for the GR, with no significant activity at the progesterone, androgen, or mineralocorticoid receptors, which translates to a favorable safety profile by avoiding off-target effects associated with non-selective antagonists like mifepristone.[3]
Introduction to Cushing's Syndrome and the Glucocorticoid Receptor
Cushing's syndrome is a rare and severe endocrine disorder characterized by prolonged exposure to excessive levels of cortisol.[4] This hypercortisolism can be either ACTH-dependent, stemming from a pituitary adenoma (Cushing's disease) or ectopic ACTH secretion, or ACTH-independent, typically caused by an adrenal tumor.[4] The clinical manifestations are multisystemic and include metabolic disturbances (hyperglycemia, weight gain, visceral obesity), cardiovascular complications (hypertension), and other debilitating symptoms.[2]
The physiological and pathological effects of cortisol are mediated by the glucocorticoid receptor (GR), a ligand-dependent transcription factor ubiquitously expressed throughout the body.[4] Upon binding to cortisol, the GR translocates to the nucleus, where it modulates the transcription of a wide array of target genes, leading to the clinical features of Cushing's syndrome. Therefore, antagonizing the GR presents a logical therapeutic strategy to counteract the effects of excess cortisol.
Molecular Mechanism of Action of Relacorilant
Relacorilant functions as a competitive antagonist of the glucocorticoid receptor.[2][5] It binds to the ligand-binding domain of the GR with high affinity, preventing the binding of endogenous cortisol.[2][6] This direct competition inhibits the downstream signaling cascade initiated by cortisol.
Selective Glucocorticoid Receptor Antagonism
A defining feature of relacorilant is its high selectivity for the GR. Unlike the non-selective GR antagonist mifepristone, which also exhibits potent anti-progestogenic and anti-androgenic activity, relacorilant does not bind significantly to the progesterone receptor (PR) or the androgen receptor (AR).[3] This selectivity is crucial for its improved tolerability profile, as it avoids the adverse effects associated with PR antagonism, such as endometrial thickening and irregular vaginal bleeding.[3]
Modulation of GR-Mediated Gene Transcription
By preventing the binding of cortisol to the GR, relacorilant inhibits the translocation of the GR to the nucleus and its subsequent interaction with glucocorticoid response elements (GREs) in the promoter regions of target genes. This leads to the suppression of the transcriptional activity of genes that are pathologically upregulated in Cushing's syndrome.[5] Preclinical studies have shown that relacorilant can effectively reverse the cortisol-induced expression of GR target genes.[5]
Impact on the Hypothalamic-Pituitary-Adrenal (HPA) Axis
A notable characteristic of relacorilant is its modest disinhibition of the hypothalamic-pituitary-adrenal (HPA) axis compared to mifepristone.[4][7][8] While GR antagonism is expected to reduce the negative feedback of cortisol on the hypothalamus and pituitary, leading to a compensatory increase in ACTH and cortisol levels, this effect appears to be less pronounced with relacorilant.[4] This difference may be attributed to distinct transcriptional coregulator recruitment by the GR when bound to relacorilant compared to mifepristone.[4][8] The clinical significance of this modest HPA axis disinhibition is a potentially lower risk of marked hypercortisolemia and associated mineralocorticoid excess.
Quantitative Data
The following tables summarize key quantitative data for relacorilant from preclinical and clinical studies.
Table 1: Preclinical Potency and Selectivity of Relacorilant
| Parameter | Value | Species/System | Reference |
| GR Binding Affinity (Ki) | 0.5 nM | Not Specified | [6] |
| AR Binding Affinity (Ki) | > 10 µM | Not Specified | [6] |
| PR Binding Affinity (Ki) | > 10 µM | Not Specified | [6] |
Table 2: Clinical Efficacy of Relacorilant in Cushing's Syndrome (Phase 2 & 3 Trials)
| Clinical Endpoint | Study | Dose | Result | Reference |
| Improved Glucose Tolerance | Phase 2 (NCT02804750) | Low-dose cohort | Significant improvement | [9] |
| Increased Osteocalcin | Phase 2 (NCT02804750) | Low-dose cohort | 60% increase in blood osteocalcin | [9] |
| Reduced Blood Pressure | Phase 2 (NCT02804750) | Low-dose cohort | Reduction in 45% of patients with uncontrolled hypertension | [9] |
| Hypertension Response | GRACE Phase 3 (NCT03697109) | Not Specified | 63% of patients met response criteria | [10] |
| Systolic Blood Pressure Reduction | GRACE Phase 3 (NCT03697109) | Not Specified | Mean reduction of 7.9 mmHg (P < 0.0001) | [10] |
| Diastolic Blood Pressure Reduction | GRACE Phase 3 (NCT03697109) | Not Specified | Mean reduction of 5.4 mmHg (P < 0.0001) | [10] |
| Improved Glucose Metabolism | GRACE Phase 3 (NCT03697109) | Not Specified | Clinically meaningful and statistically significant improvements | [11] |
| Weight Loss | GRACE & GRADIENT Phase 3 | Not Specified | Significant weight loss | [12] |
Experimental Protocols
Detailed, proprietary experimental protocols for relacorilant are not publicly available. However, the following sections describe standard methodologies for key experiments used to characterize glucocorticoid receptor antagonists.
Glucocorticoid Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of a test compound for the glucocorticoid receptor.
Methodology:
-
Reagents and Materials:
-
Recombinant human glucocorticoid receptor (GR).
-
Radiolabeled glucocorticoid ligand (e.g., [3H]-dexamethasone).
-
Test compound (relacorilant) at various concentrations.
-
Assay buffer.
-
Scintillation fluid.
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
A fixed concentration of recombinant human GR and radiolabeled ligand are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound (relacorilant) are added to compete with the radiolabeled ligand for binding to the GR.
-
The mixture is incubated to reach binding equilibrium.
-
The bound and free radioligand are separated (e.g., by filtration through a glass fiber filter).
-
The amount of radioactivity on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Dexamethasone-Induced GRE-Luciferase Reporter Gene Assay
Objective: To assess the functional antagonist activity of a test compound on GR-mediated gene transcription.
Methodology:
-
Reagents and Materials:
-
A suitable cell line (e.g., A549 or HEK293) stably or transiently transfected with a luciferase reporter plasmid containing glucocorticoid response elements (GREs) upstream of the luciferase gene.
-
Dexamethasone (a potent GR agonist).
-
Test compound (relacorilant) at various concentrations.
-
Cell culture medium.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are pre-treated with increasing concentrations of the test compound (relacorilant) or vehicle control for a specified period.
-
A fixed, sub-maximal concentration of dexamethasone is then added to stimulate GR-mediated transcription.
-
After an incubation period, the cells are lysed, and the luciferase assay reagent is added.
-
The luminescence, which is proportional to the level of luciferase expression and thus GR transcriptional activity, is measured using a luminometer.
-
The ability of the test compound to inhibit dexamethasone-induced luciferase activity is quantified, and the IC50 value is determined.
-
In Vivo Model of Cushing's Syndrome
Objective: To evaluate the in vivo efficacy of a GR antagonist in a model that mimics the hypercortisolemic state of Cushing's syndrome.
Methodology:
-
Animal Model:
-
Procedure:
-
Animals are treated with a glucocorticoid to induce symptoms such as hyperglycemia, insulin resistance, and weight gain.
-
A separate group of animals receives the glucocorticoid in combination with the test compound (relacorilant) at various doses.
-
A control group receives vehicle only.
-
Over the course of the study, various parameters are monitored, including:
-
Blood glucose and insulin levels.
-
Body weight and composition.
-
Blood pressure.
-
Plasma levels of ACTH and corticosterone (to assess HPA axis feedback).
-
-
At the end of the study, tissues can be collected for further analysis (e.g., gene expression analysis of GR target genes).
-
The efficacy of the test compound is determined by its ability to prevent or reverse the glucocorticoid-induced pathological changes.
-
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor (GR) signaling pathway in the presence of cortisol.
Relacorilant Mechanism of Action
Caption: Relacorilant competitively antagonizes the glucocorticoid receptor.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a glucocorticoid receptor competitive binding assay.
Conclusion
Relacorilant is a highly selective glucocorticoid receptor modulator that acts as a competitive antagonist to mitigate the effects of hypercortisolism in Cushing's syndrome.[2] Its distinct mechanism of action, characterized by high selectivity for the GR and modest HPA axis disinhibition, offers the potential for a favorable efficacy and safety profile compared to non-selective GR antagonists.[3][4] The preclinical and clinical data to date support the continued development of relacorilant as a promising therapeutic option for patients with Cushing's syndrome.
References
- 1. corcept.com [corcept.com]
- 2. What is Relacorilant used for? [synapse.patsnap.com]
- 3. Peripheral glucocorticoid receptor antagonism by relacorilant with modest HPA axis disinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Relacorilant | 1496510-51-0 | Benchchem [benchchem.com]
- 6. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of Relacorilant, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.eur.nl [pure.eur.nl]
- 9. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 10. hcplive.com [hcplive.com]
- 11. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 12. Efficacy and Safety of Relacorilant in Individuals With Adrenal Hypercortisolism: Results From the Phase 3 GRACE and GRADIENT Studies - Corcept Therapeutics [corcept.com]
- 13. Glucocorticoid Receptor Antagonist Administration Prevents Adrenal Gland Atrophy in an ACTH-Independent Cushing's Syndrome Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
